molecular formula C9H11BN2O3 B13989745 [2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid

[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid

Cat. No.: B13989745
M. Wt: 206.01 g/mol
InChI Key: NIQCUXYQZUPMNF-UHFFFAOYSA-N
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Description

[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid: is an organoboron compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclopropylcarbamoyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the transition-metal-catalyzed borylation of halopyridines using diboron reagents. For instance, the reaction of 2-bromo-4-pyridinecarboxamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohol or phenol derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.

    Bioconjugation: Used in the development of bioconjugates for imaging and therapeutic applications.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Anticancer Research: Studied for its ability to inhibit cancer cell growth.

Industry:

    Materials Science: Utilized in the synthesis of advanced materials with unique properties.

    Sensors: Employed in the development of sensors for detecting various analytes.

Mechanism of Action

The mechanism by which [2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid exerts its effects is primarily through its interaction with biological targets that have affinity for boronic acids. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and bioconjugation . The cyclopropylcarbamoyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.

    [2-(Aminomethyl)-4-pyridyl]boronic Acid: Another pyridine-based boronic acid with different substituents.

    [2-(Cyclopropylcarbamoyl)-5-pyridyl]boronic Acid: A regioisomer with the boronic acid group at a different position on the pyridine ring.

Uniqueness:

    Structural Features: The combination of a cyclopropylcarbamoyl group and a boronic acid group on the pyridine ring provides unique reactivity and binding properties.

    Reactivity: Enhanced reactivity in cross-coupling and substitution reactions compared to simpler boronic acids.

    Applications: Broader range of applications in medicinal chemistry and materials science due to its unique structure.

Properties

Molecular Formula

C9H11BN2O3

Molecular Weight

206.01 g/mol

IUPAC Name

[2-(cyclopropylcarbamoyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H11BN2O3/c13-9(12-7-1-2-7)8-5-6(10(14)15)3-4-11-8/h3-5,7,14-15H,1-2H2,(H,12,13)

InChI Key

NIQCUXYQZUPMNF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)C(=O)NC2CC2)(O)O

Origin of Product

United States

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